Lipophilicity Modulation: Furoate Ester Enhances logP Relative to Parent 8-Hydroxyquinoline
The furoate ester in 7-Bromo-5-methyl-8-quinolyl furoate is predicted to significantly increase lipophilicity compared to the parent 8-hydroxyquinoline scaffold, tilbroquinol. This inference is based on the physicochemical properties of tilbroquinol, which has a reported ACD/LogP of 3.38 . The addition of the furan-2-carboxylate group adds a non-polar, aromatic moiety and eliminates a hydrogen bond donor, which are classic modifications known to increase logP [1]. This enhanced lipophilicity is crucial for membrane permeability and may influence bioavailability and target engagement.
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted >3.38 (based on structural addition of furoate ester to tilbroquinol) |
| Comparator Or Baseline | Tilbroquinol (7-bromo-5-methylquinolin-8-ol) logP = 3.38 |
| Quantified Difference | Estimated increase >0 logP units |
| Conditions | Computational prediction / structural analysis |
Why This Matters
For medicinal chemists, understanding lipophilicity shifts is essential for optimizing ADME properties and selecting appropriate compounds for in vivo studies.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
